6-Chloro-3,8-dimethyl-3,4-dihydroquinazolin-4-one
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Overview
Description
6-Chloro-3,8-dimethyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,8-dimethyl-3,4-dihydroquinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method involves the condensation of 6-chloroanthranilic acid with acetone in the presence of a catalyst such as polyphosphoric acid. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,8-dimethyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated quinazolinones .
Scientific Research Applications
6-Chloro-3,8-dimethyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of agrochemicals and veterinary products.
Mechanism of Action
The mechanism of action of 6-Chloro-3,8-dimethyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methyl-3,4-dihydroquinazolin-4-one
- 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one
- 5-Hydroxy-7,8-Dimethoxy-6-Methyl-3-(3’,4’-Dihydroxybenzyl) Chroman-4-One
Uniqueness
6-Chloro-3,8-dimethyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets or improved pharmacokinetic properties .
Properties
Molecular Formula |
C10H9ClN2O |
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Molecular Weight |
208.64 g/mol |
IUPAC Name |
6-chloro-3,8-dimethylquinazolin-4-one |
InChI |
InChI=1S/C10H9ClN2O/c1-6-3-7(11)4-8-9(6)12-5-13(2)10(8)14/h3-5H,1-2H3 |
InChI Key |
QNVZHCAVGFPPRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN(C2=O)C)Cl |
Origin of Product |
United States |
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